molecular formula C11H12INO4 B14123065 Levothyroxine Sodium Impurity 15

Levothyroxine Sodium Impurity 15

Cat. No.: B14123065
M. Wt: 349.12 g/mol
InChI Key: IVMIEKMLDYZRFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-iodo-L-tyrosine typically involves the acetylation of L-tyrosine followed by iodination. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The iodination step involves the use of iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the desired position on the tyrosine molecule.

Industrial Production Methods

Industrial production of N-Acetyl-3-iodo-L-tyrosine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can remove the iodine atom or modify other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated tyrosine derivatives.

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine involves its conversion to active metabolites within the body. The acetyl group is removed to form tyrosine, which then participates in various biochemical pathways. The iodine atom may play a role in modulating the activity of enzymes and receptors, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosine: Similar in structure but lacks the iodine atom.

    L-Tyrosine: The parent amino acid without any modifications.

    3-Iodo-L-tyrosine: Contains the iodine atom but lacks the acetyl group.

Uniqueness

N-Acetyl-3-iodo-L-tyrosine is unique due to the presence of both the acetyl group and the iodine atom. This dual modification can enhance its solubility, stability, and bioavailability compared to its analogs. Additionally, the iodine atom may confer unique biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H12INO4

Molecular Weight

349.12 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)

InChI Key

IVMIEKMLDYZRFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O

Origin of Product

United States

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